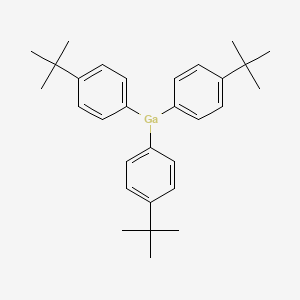
(R)-4-Aminochroman-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Aminochroman-8-carboxylic acid is a chiral compound that belongs to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a carboxylic acid group at the 8-position makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Aminochroman-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of ®-4-Aminochroman-8-carboxylic acid typically involves large-scale chemical synthesis using cost-effective and efficient methods. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, asymmetric hydrogenation and chemical resolution are often employed to obtain the desired enantiomer in high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Aminochroman-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and substituted chroman derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-Aminochroman-8-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, ®-4-Aminochroman-8-carboxylic acid is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, and neuroprotective effects.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and other high-performance materials.
Mécanisme D'action
The mechanism of action of ®-4-Aminochroman-8-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The carboxylic acid group can participate in ionic interactions, further influencing the compound’s biological effects. Pathways involved may include signal transduction, enzyme inhibition, and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminochroman-8-carboxylic acid: Lacks the chiral center, making it less specific in its interactions.
4-Hydroxychroman-8-carboxylic acid: Contains a hydroxyl group instead of an amino group, altering its chemical reactivity and biological activity.
8-Aminochroman-4-carboxylic acid: The positions of the amino and carboxylic acid groups are reversed, leading to different chemical and biological properties.
Uniqueness
®-4-Aminochroman-8-carboxylic acid is unique due to its chiral nature and specific functional groups. The presence of both an amino group and a carboxylic acid group at distinct positions allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
(4R)-4-amino-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)/t8-/m1/s1 |
Clé InChI |
QRJZDAQMJZIVIE-MRVPVSSYSA-N |
SMILES isomérique |
C1COC2=C([C@@H]1N)C=CC=C2C(=O)O |
SMILES canonique |
C1COC2=C(C1N)C=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


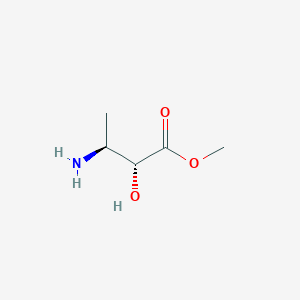
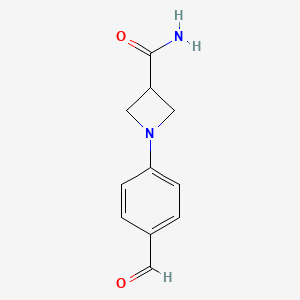
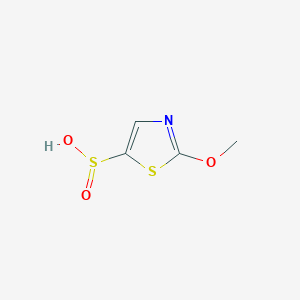


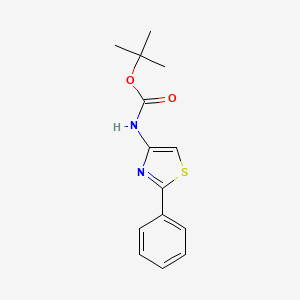

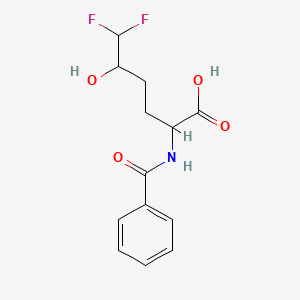
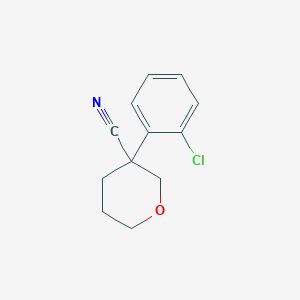
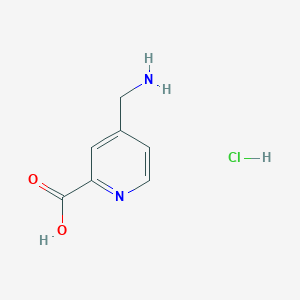
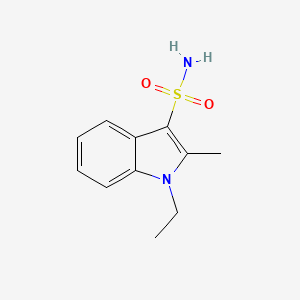
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)

